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Introduction

Ko 143 is a potent and highly selective inhibitor of the Breast Cancer Resistance Protein
(BCRP/ABCG2), an ATP-binding cassette (ABC) transporter. BCRP is a key efflux transporter
expressed in various tissues, including the intestine, liver, brain, and placenta, where it plays a
crucial role in limiting the absorption and distribution of its substrate drugs.[1][2][3][4] Inhibition
of BCRP can lead to significant drug-drug interactions (DDIs), altering the pharmacokinetics of
co-administered drugs and potentially leading to increased efficacy or toxicity. Ko 143, a
synthetic analog of the fungal toxin fumitremorgin C, serves as an invaluable tool in preclinical
DDI studies to investigate the role of BCRP in a drug candidate's disposition.[5] This document
provides detailed application notes and protocols for the use of Ko 143 in such studies.

Mechanism of Action

Ko 143 potently and selectively inhibits the efflux function of the BCRP transporter. By binding
to the transporter, it prevents the ATP-dependent export of BCRP substrates from the cell,
leading to their intracellular accumulation.[5] Ko 143 exhibits high selectivity for BCRP, with
over 200-fold greater potency against BCRP compared to other major drug transporters like P-
glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 1 (MRP1).[6][7][8] This
specificity makes it an ideal tool for elucidating the specific contribution of BCRP to a drug's
transport.
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Data Presentation: In Vitro Inhibition of BCRP by Ko

143

The inhibitory potency of Ko 143 against BCRP has been characterized in various in vitro

systems. The following table summarizes key quantitative data from the literature.

Parameter Value Substrate Assay System Reference
IC50 26 nM Not Specified Not Specified [6]
BCRP-
Estrone-3-sulfate  expressing
IC50 0.11 uM [9]
(E3S) membrane
vesicles
Mitoxantrone, MEF3.8/Bcrpl
EC90 26 nM [7118]
Topotecan cells
BCRP-
expressing
) Estrone-3-sulfate
Ki 0.079 uM membrane 9]
(E3S) : :
vesicles (high
affinity)
BCRP-
expressing
_ Estrone-3-sulfate
Ki 0.10 uM membrane 9]
(E3S) _
vesicles (low
affinity)
ABCG2-
EC50 <10 nM Mitoxantrone transduced [10]
MDCK Il cells

Experimental Protocols
In Vitro BCRP Inhibition Assay using Transfected MDCK

Il Cells
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This protocol describes a method to assess the potential of a test compound to be a BCRP

substrate or inhibitor using Madin-Darby canine kidney (MDCK) Il cells overexpressing human
BCRP.

Materials:

MDCK Il cells transfected with human BCRP (and parental MDCK Il cells as a control)
Culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

BCRP substrate (e.g., mitoxantrone, Hoechst 33342)

Ko 143 (positive control inhibitor)

Test compound

Hanks' Balanced Salt Solution (HBSS)

24-well plates

Fluorescence plate reader or flow cytometer

Protocol:

Cell Seeding: Seed the BCRP-transfected MDCK Il cells and parental MDCK Il cells in 24-
well plates at an appropriate density to achieve a confluent monolayer on the day of the
experiment.

Compound Preparation: Prepare stock solutions of the BCRP substrate, Ko 143, and the test
compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired
final concentrations in HBSS. The final solvent concentration should be kept low (e.g.,
<0.5%) to avoid cytotoxicity.

Incubation:

o Wash the cell monolayers twice with pre-warmed HBSS.
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o Add the HBSS containing the BCRP substrate and varying concentrations of the test
compound or Ko 143 to the respective wells. Include a vehicle control (substrate only).

o Incubate the plates at 37°C for a specified period (e.g., 60 minutes).[10]
e Termination and Lysis:

o Aspirate the incubation solution and wash the cells three times with ice-cold HBSS.

o Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer or 1% Triton X-100 in PBS).
e Quantification:

o If using a fluorescent substrate, measure the fluorescence of the cell lysates using a
fluorescence plate reader at the appropriate excitation and emission wavelengths.

o Alternatively, for flow cytometry, detach the cells after incubation and washing, and
analyze the intracellular fluorescence.

o Data Analysis:

o Calculate the intracellular accumulation of the substrate in the presence and absence of
the test compound and Ko 143.

o Determine the IC50 value of the test compound by plotting the percentage of inhibition
against the compound concentration and fitting the data to a sigmoidal dose-response

curve.

In Vivo Pharmacokinetic Drug-Drug Interaction Study in
Mice

This protocol outlines a general procedure to investigate the effect of Ko 143 on the
pharmacokinetics of a potential BCRP substrate drug in mice.

Materials:

o Male or female mice (e.g., C57BL/6 or FVB). Mdrla/1b knockout mice can be used to
eliminate the confounding effects of P-glycoprotein.[7]
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BCRP substrate drug
Ko 143

Vehicle for drug and inhibitor administration (e.g., a mixture of DMSO, PEG300, Tween80,
and water)

Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
Analytical method for quantifying the substrate drug in plasma (e.g., LC-MS/MS)
Protocol:

o Animal Acclimatization: Acclimate the mice to the housing conditions for at least one week
before the experiment.

Group Allocation: Randomly divide the mice into two groups: a control group (vehicle +
substrate drug) and a treatment group (Ko 143 + substrate drug).

Dosing:

o Administer Ko 143 (e.g., 10 mg/kg) or the vehicle to the respective groups via oral gavage
or intravenous injection.[7]

o After a specified pre-treatment time (e.g., 30-60 minutes), administer the BCRP substrate
drug to all animals (e.g., via oral gavage).

Blood Sampling:

o Collect blood samples from the tail vein or retro-orbital sinus at predetermined time points
(e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) after the administration of the substrate drug.

Plasma Preparation: Process the blood samples to obtain plasma (e.g., by centrifugation)
and store the plasma samples at -80°C until analysis.

Bioanalysis: Quantify the concentration of the substrate drug in the plasma samples using a
validated analytical method.
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e Pharmacokinetic Analysis:

o Calculate the key pharmacokinetic parameters for the substrate drug in both groups,
including the area under the plasma concentration-time curve (AUC), maximum plasma
concentration (Cmax), and time to reach Cmax (Tmax).

o Compare the pharmacokinetic parameters between the control and Ko 143-treated groups
to determine the extent of the drug-drug interaction. A significant increase in the AUC and
Cmax of the substrate drug in the presence of Ko 143 indicates that it is a BCRP
substrate.

Visualizations
Signaling Pathway and Experimental Workflows

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b1673739?utm_src=pdf-body
https://www.benchchem.com/product/b1673739?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673739?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Intracellular

ADP + Pi

BCRP Substrate Binds to
(Drug) Transporter

Extracellular

Efflux_ BCRP Substrate
(Drug)

Cell Membrane

{BCRP (ABCG2) Transporter | ATP-Binding Cassette}

.-

o) #

-
.-
-
-
-

-
.-
-
-
-
-
-

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673739?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Seed BCRP-transfected
and parental MDCK Il cells

Acclimatize mice

Prepare BCRP substrate, Allocate mice to
Ko 143, and test compound control and treatment groups

Administer Ko 143
or vehicle

(Wash cell monolayersj
Administer BCRP

Incubate cells with substrate
and test compounds substrate drug

i

Terminate incubation Collect blood samples
and wash cells at timed intervals

Lyse cells Prepare plasma

Quantify intracellular Quantify drug concentration
substrate accumulation in plasma (LC-MS/MS)

: :

Analyze data and Perform pharmacokinetic
determine IC50 analysis (AUC, Cmax)

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b1673739?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673739?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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